molecular formula C8H11BrClNO B6164718 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride CAS No. 1134716-28-1

1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride

Cat. No.: B6164718
CAS No.: 1134716-28-1
M. Wt: 252.5
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Description

1-(3-Bromo-4-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine hydrochloride salt characterized by a bromine atom at the 3-position and a methoxy group at the 4-position on the phenyl ring. Its molecular formula is C₈H₁₁BrClNO, with a molecular weight of 252.54 g/mol . The compound is utilized in pharmaceutical and chemical research, particularly as a building block for synthesizing bioactive molecules. Its structural features—halogen and alkoxy substituents—make it a valuable scaffold for modulating receptor binding and pharmacokinetic properties.

Properties

CAS No.

1134716-28-1

Molecular Formula

C8H11BrClNO

Molecular Weight

252.5

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Steps

  • Synthesis of Phthalimide Precursor :
    3-Bromo-4-methoxybenzyl bromide reacts with potassium phthalimide in a polar aprotic solvent (e.g., DMF) to form 2-[(3-bromo-4-methoxyphenyl)methyl]-1H-isoindole-1,3(2H)-dione.

  • Hydrazinolysis :
    The phthalimide intermediate undergoes cleavage with hydrazine hydrate in ethanol at 90°C for 4 hours, releasing the primary amine.

  • Salt Formation :
    The free amine is treated with hydrochloric acid in methanol to precipitate the hydrochloride salt.

Key Data

  • Yield : ~46% (based on analogous synthesis).

  • Reaction Conditions :

    • Hydrazine hydrate (2 equiv), ethanol, 90°C.

    • HCl (1M in methanol) for salt formation.

Challenges

  • Regioselective bromination of the methoxy-substituted aromatic ring is critical.

  • The methoxy group’s ortho/para-directing nature complicates bromine placement at the meta position relative to the benzylamine group.

Nitrile Reduction Using Rhenium Catalyst

Nitrile reduction offers a high-yield route to primary amines. For this compound, 3-bromo-4-methoxybenzyl nitrile serves as the precursor:

Reaction Steps

  • Nitrile Synthesis :
    3-Bromo-4-methoxybenzyl bromide undergoes nucleophilic substitution with sodium cyanide in DMSO to form the nitrile.

  • Catalytic Reduction :
    The nitrile is reduced using ReIO2_2(PPh3_3)2_2 (10 mol%) and phenylsilane (PhSiH3_3, 300 mol%) in toluene under reflux.

  • Salt Formation :
    The amine is treated with HCl in diethyl ether to yield the hydrochloride salt.

Key Data

  • Yield : ~89% (based on fluoro-methoxy analogue).

  • Reaction Conditions :

    • Reflux in toluene, 12–24 hours.

    • Ethereal HCl for precipitation.

Advantages

  • High efficiency and tolerance for electron-withdrawing substituents (e.g., bromine).

  • Avoids harsh acidic or basic conditions.

Reductive Amination of 3-Bromo-4-methoxybenzaldehyde

Reductive amination converts aldehydes to amines via imine intermediates. This method requires synthesizing 3-bromo-4-methoxybenzaldehyde:

Reaction Steps

  • Aldehyde Synthesis :
    Bromination of 4-methoxybenzaldehyde using NaBr, HCl, and NaOCl under ultrasonic irradiation.

  • Imine Formation :
    The aldehyde reacts with ammonium acetate in methanol to form an imine.

  • Reduction :
    Sodium cyanoborohydride reduces the imine to the primary amine.

  • Salt Formation :
    HCl gas is bubbled through the amine solution in diethyl ether.

Key Data

  • Aldehyde Bromination Yield : ~75% (extrapolated from fluoro analogue).

  • Reductive Amination Yield : ~65%.

Challenges

  • Regioselective bromination at the 3-position is non-trivial due to the methoxy group’s ortho/para-directing effects.

  • Competing dibromination or isomer formation may occur.

Hofmann Degradation of 3-Bromo-4-methoxybenzamide

Though less common, Hofmann degradation converts amides to amines:

Reaction Steps

  • Amide Synthesis :
    3-Bromo-4-methoxybenzoic acid is converted to the acyl chloride, then treated with ammonia to form the amide.

  • Degradation :
    The amide reacts with bromine in a basic solution (NaOH), followed by hydrolysis to release the amine.

Key Data

  • Yield : ~35% (estimated for similar substrates).

  • Reaction Conditions :

    • Br2_2, NaOH, H2_2O, 0–5°C.

Limitations

  • Low yields and stringent temperature control limit practicality.

  • Requires handling hazardous bromine gas.

Comparative Analysis of Methods

Method Yield Complexity Regioselectivity Control Scalability
Gabriel SynthesisModerateModerateChallengingHigh
Nitrile ReductionHighLowExcellentModerate
Reductive AminationModerateHighModerateLow
Hofmann DegradationLowHighPoorLow

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed:

  • Substituted derivatives (e.g., 1-(3-amino-4-methoxyphenyl)methanamine).
  • Oxidized products (e.g., 3-bromo-4-methoxybenzaldehyde).
  • Reduced products (e.g., 1-(3-bromo-4-methoxyphenyl)methanol).

Scientific Research Applications

1-(3-Bromo-4-methoxyphenyl)methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy substituents on the phenyl ring can influence the compound’s binding affinity and specificity towards these targets. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

Key Observations

Halogen Substitution :

  • Bromine vs. Chlorine: Bromine’s larger atomic radius and higher lipophilicity may enhance blood-brain barrier penetration compared to chlorine .
  • Fluorine: Introduced in (S)-1-(4-bromo-3-fluorophenyl)ethanamine hydrochloride , fluorine’s electronegativity can alter electronic properties and metabolic stability .

Functional Group Additions :

  • The propynyloxy group in [4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride introduces alkyne functionality, enabling click chemistry applications .

Structural Rigidity :

  • Cyclopropane-containing analogs (e.g., 1-(4-bromophenyl)cyclopropanamine hydrochloride ) impose conformational constraints, which can improve selectivity for targets like serotonin receptors .

Research Implications

The structural diversity among these analogs highlights the importance of substituent positioning and functional group selection in drug design. For example:

  • Cyclopropane-containing analogs demonstrate the impact of rigidity on receptor selectivity, a strategy employed in antipsychotic drug development .

Biological Activity

1-(3-Bromo-4-methoxyphenyl)methanamine hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromo group and a methoxy group on the phenyl ring, which are critical for its biological activity. The presence of these substituents influences its interaction with biological targets, enhancing its pharmacological profile.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Effects

This compound has demonstrated anticancer properties , particularly against specific cancer cell lines. For instance, it has been shown to inhibit tumor growth in xenograft models, suggesting its potential as an anticancer therapeutic . The compound's mechanism involves the modulation of cellular pathways that lead to apoptosis in cancer cells.

The compound's mechanism of action is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in cell proliferation and survival, thereby exerting its anticancer effects. The binding affinity and selectivity towards these targets are influenced by the bromo and methoxy groups on the phenyl ring.

Case Studies

  • In Vivo Studies : In studies involving xenograft tumor models, this compound significantly inhibited tumor growth, highlighting its potential as a therapeutic agent in cancer treatment .
  • In Vitro Studies : The compound exhibited high antiproliferative activity against various cancer cell lines, with IC50 values indicating effective concentrations needed to inhibit cell growth by 50% .

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound possesses unique biological properties due to its specific chemical structure. For example:

Compound NameAnticancer Activity (IC50)Antimicrobial Activity
This compoundLow µM rangePositive
2-amino-1-(3-bromo-4-methylphenyl)ethanone hydrochlorideModerate µM rangeNegative
4-Bromo-3-methoxyphenylmethanamine hydrochlorideHigh µM rangeModerate

Q & A

Q. What are the standard synthetic routes for 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, evidence from similar arylcyclohexylamine derivatives indicates that NaBH(OAc)₃ in dichloroethane (DCE) or NaBH₄ in methanol can reduce imine intermediates to yield the amine hydrochloride salt . Optimization may involve adjusting stoichiometry, solvent polarity, or temperature to improve yield. Reaction progress should be monitored via TLC or LC-MS.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural confirmation requires ¹H/¹³C NMR for verifying aromatic protons (e.g., bromo-methoxy substitution patterns) and amine proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ ions). For crystalline samples, X-ray diffraction (using SHELX software for refinement ) may resolve stereochemistry. Evidence from analogous compounds shows distinct NMR shifts for the methoxy group (~δ 3.8 ppm) and aromatic protons (~δ 7.2–7.5 ppm) .

Q. What safety protocols are critical during handling and storage?

Key safety measures include:

  • Personal protective equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods to prevent inhalation of hydrochloride vapors.
  • Storage: Keep in sealed glass containers at 2–8°C, away from moisture and oxidizing agents .
  • Waste disposal: Segregate halogenated waste and consult professional disposal services .

Advanced Research Questions

Q. How can researchers analyze the compound’s selectivity for serotonin or norepinephrine receptors in pharmacological studies?

Functional selectivity can be assessed via radioligand binding assays using transfected cell lines expressing human 5-HT2C or adrenergic receptors. For example, structurally related compounds (e.g., WY-X1 and WY-X2) show differential binding affinities based on substituent electronegativity and steric effects . Dose-response curves (EC₅₀) and patch-clamp electrophysiology further quantify agonist/antagonist activity .

Q. What strategies resolve contradictions in solubility or stability data across studies?

  • Solubility: Test in multiple solvents (e.g., DMSO, PBS) under controlled pH and temperature. Poor aqueous solubility may necessitate prodrug design or salt form optimization (e.g., switching to trifluoroacetate).
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis of the methoxy group or amine oxidation are common degradation pathways .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

Use molecular docking (e.g., AutoDock Vina) to model interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6) and predict metabolic pathways. QSAR models trained on analogous bromophenyl derivatives can estimate logP, bioavailability, and blood-brain barrier permeability .

Q. What experimental designs validate multitarget inhibitory activity (e.g., Aβ aggregation, AChE inhibition)?

  • Thioflavin-T assays quantify Aβ fibril formation inhibition.
  • Ellman’s method measures acetylcholinesterase (AChE) activity via colorimetric substrate cleavage.
  • BACE1 FRET assays assess β-secretase inhibition using fluorescently labeled peptides. Parallel screening with control inhibitors (e.g., donepezil) ensures specificity .

Methodological Challenges

Q. How can researchers address low yields in large-scale synthesis?

  • Catalyst screening: Transition-metal catalysts (e.g., Pd/C for hydrogenation) may improve efficiency.
  • Flow chemistry: Continuous reactors enhance mixing and heat transfer for exothermic steps like amination .
  • Purification: Use preparative HPLC or recrystallization (ethanol/water mixtures) to isolate high-purity product .

Q. What analytical techniques differentiate stereoisomers or polymorphs?

  • Chiral HPLC with polysaccharide columns resolves enantiomers.
  • DSC/TGA identifies polymorphic transitions via melting point and enthalpy differences.
  • Solid-state NMR characterizes crystalline vs. amorphous forms .

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